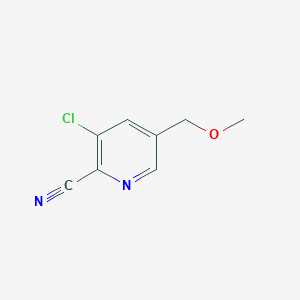
3-Chloro-5-(methoxymethyl)picolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(methoxymethyl)picolinonitrile is a heterocyclic organic compound with the molecular formula C7H5ClN2O. This compound is characterized by a pyridine ring substituted with a chloro group at the 3-position, a methoxymethyl group at the 5-position, and a cyano group at the 2-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(methoxymethyl)picolinonitrile typically involves the chlorination of 5-methoxymethyl-pyridine-2-carbonitrile. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(methoxymethyl)picolinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine derivatives with aldehyde or carboxylic acid groups.
Reduction: Amino-substituted pyridines.
Applications De Recherche Scientifique
3-Chloro-5-(methoxymethyl)picolinonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(methoxymethyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups play a crucial role in binding to active sites, while the methoxymethyl group can influence the compound’s solubility and bioavailability. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Cyanopyridine
Uniqueness
3-Chloro-5-(methoxymethyl)picolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and cyano groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H7ClN2O |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
3-chloro-5-(methoxymethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-12-5-6-2-7(9)8(3-10)11-4-6/h2,4H,5H2,1H3 |
Clé InChI |
XYZKPOINGVTEHP-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=C(N=C1)C#N)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
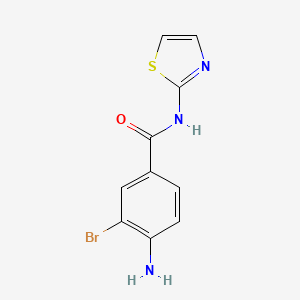

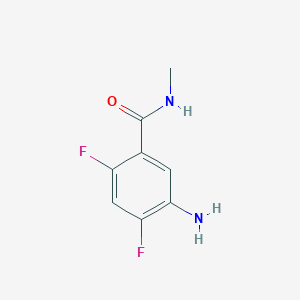

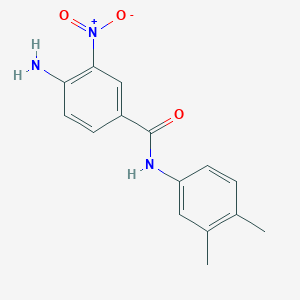
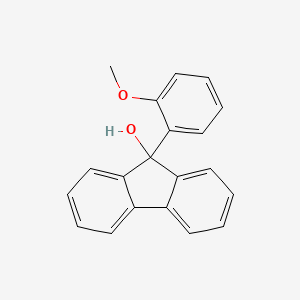


![3-Methyl-2-{4-[(propan-2-yl)oxy]phenyl}-3H-naphtho[1,2-d]imidazole](/img/structure/B8558722.png)
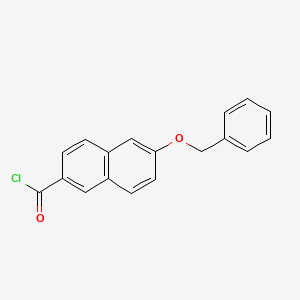
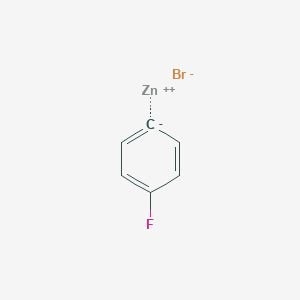


![Methyl 3-acetamido-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B8558749.png)
